

Desoxyrhapontigenin: A Technical Guide for Researchers

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Compound of Interest

Compound Name: *Desoxyrhapontigenin*

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An In-depth Examination of the Physicochemical Properties, Synthesis, and Biological Activity of a Promising Stilbenoid

Abstract

Desoxyrhapontigenin, a naturally occurring stilbenoid, has garnered significant attention within the scientific community for its diverse pharmacological activities. This technical guide provides a comprehensive overview of **Desoxyrhapontigenin**, including its fundamental physicochemical properties, synthetic methodologies, and detailed mechanisms of action. The document is intended for researchers, scientists, and professionals in drug development, offering a consolidated resource of quantitative data, experimental protocols, and visual representations of its molecular interactions.

Physicochemical Properties

Desoxyrhapontigenin, also known as 3,5-Dihydroxy-4'-methoxy-trans-stilbene, is a derivative of resveratrol. Its core chemical and physical characteristics are summarized below.

Property	Value	Reference
CAS Number	33626-08-3	[1][2][3]
Molecular Formula	C ₁₅ H ₁₄ O ₃	[1][2]
Molecular Weight	242.27 g/mol	
IUPAC Name	5-[(E)-2-(4-methoxyphenyl)ethenyl]benzene-1,3-diol	
Synonyms	Deoxyrhapontigenin, 4-Methoxyresveratrol, 4'-O-Methylresveratrol	
Appearance	Solid	
Storage Temperature	2-8°C	

Synthesis of Desoxyrhapontigenin

Several synthetic routes for **Desoxyrhapontigenin** have been developed, aiming for scalability and high purity.

Synthesis from α -Resorcylic Acid

A scalable total synthesis of **Desoxyrhapontigenin** has been achieved starting from the low-cost α -resorcylic acid. This multi-step process involves the protection of phenolic groups, followed by key reactions to construct the stilbene backbone. The synthesis has been reported to yield a product with an average purity higher than 98%.

Synthesis from 3,5-Dihydroxybenzaldehyde

Another efficient chemical synthesis starts with commercially available 3,5-dihydroxybenzaldehyde. This method utilizes pivotal reactions such as the palladium-catalyzed Heck coupling. The Wittig-Horner reaction is another key step that has been employed in the synthesis of **Desoxyrhapontigenin** and its derivatives, although in some cases with lower overall yields.

Biological Activity and Mechanism of Action

Desoxyrhapontigenin exhibits a range of biological activities, with its anti-inflammatory and antioxidant properties being the most extensively studied.

Anti-inflammatory Effects

Desoxyrhapontigenin has been shown to be a potent anti-inflammatory agent. Its mechanism of action involves the suppression of key inflammatory pathways.

- **Inhibition of NF- κ B and MAPK Pathways:** In lipopolysaccharide (LPS)-induced RAW 264.7 macrophages, **Desoxyrhapontigenin** significantly inhibits nitric oxide (NO) production and the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). It also suppresses the secretion of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF- α) and interleukin-6 (IL-6). These effects are mediated through the downregulation of the Nuclear Factor-kappa B (NF- κ B) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. **Desoxyrhapontigenin** has been observed to inhibit the phosphorylation of JNK1, p38, and ERK, components of the MAPK pathway.
- **Activation of Nrf2-mediated Heme Oxygenase-1 Expression:** **Desoxyrhapontigenin** upregulates the expression of heme oxygenase-1 (HO-1), a key antioxidant and anti-inflammatory enzyme. This induction is mediated by the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. The activation of Nrf2 by **Desoxyrhapontigenin** is dependent on the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway.

Experimental Protocols

The following are summaries of experimental protocols that have been used to investigate the biological activity of **Desoxyrhapontigenin**.

In Vitro Anti-inflammatory Assay in RAW 264.7

Macrophages

- **Cell Culture and Treatment:** RAW 264.7 macrophages are cultured in appropriate media. To induce an inflammatory response, cells are stimulated with lipopolysaccharide (LPS). The cells are then treated with varying concentrations of **Desoxyrhapontigenin** (e.g., 10, 30, and 50 μ M).

- Nitric Oxide (NO) Production Assay: NO production in the culture supernatant is measured using the Griess reagent.
- Cytokine Measurement: The concentrations of TNF- α and IL-6 in the cell culture supernatants are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.
- Western Blot Analysis: Protein expression levels of iNOS, COX-2, and phosphorylated and total proteins of the MAPK and NF- κ B pathways are determined by Western blot analysis.
- Electrophoretic Mobility Shift Assay (EMSA): To assess the DNA binding activity of NF- κ B and AP-1, nuclear extracts are prepared from treated cells and incubated with radiolabeled oligonucleotide probes. The protein-DNA complexes are then resolved by polyacrylamide gel electrophoresis.

In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema

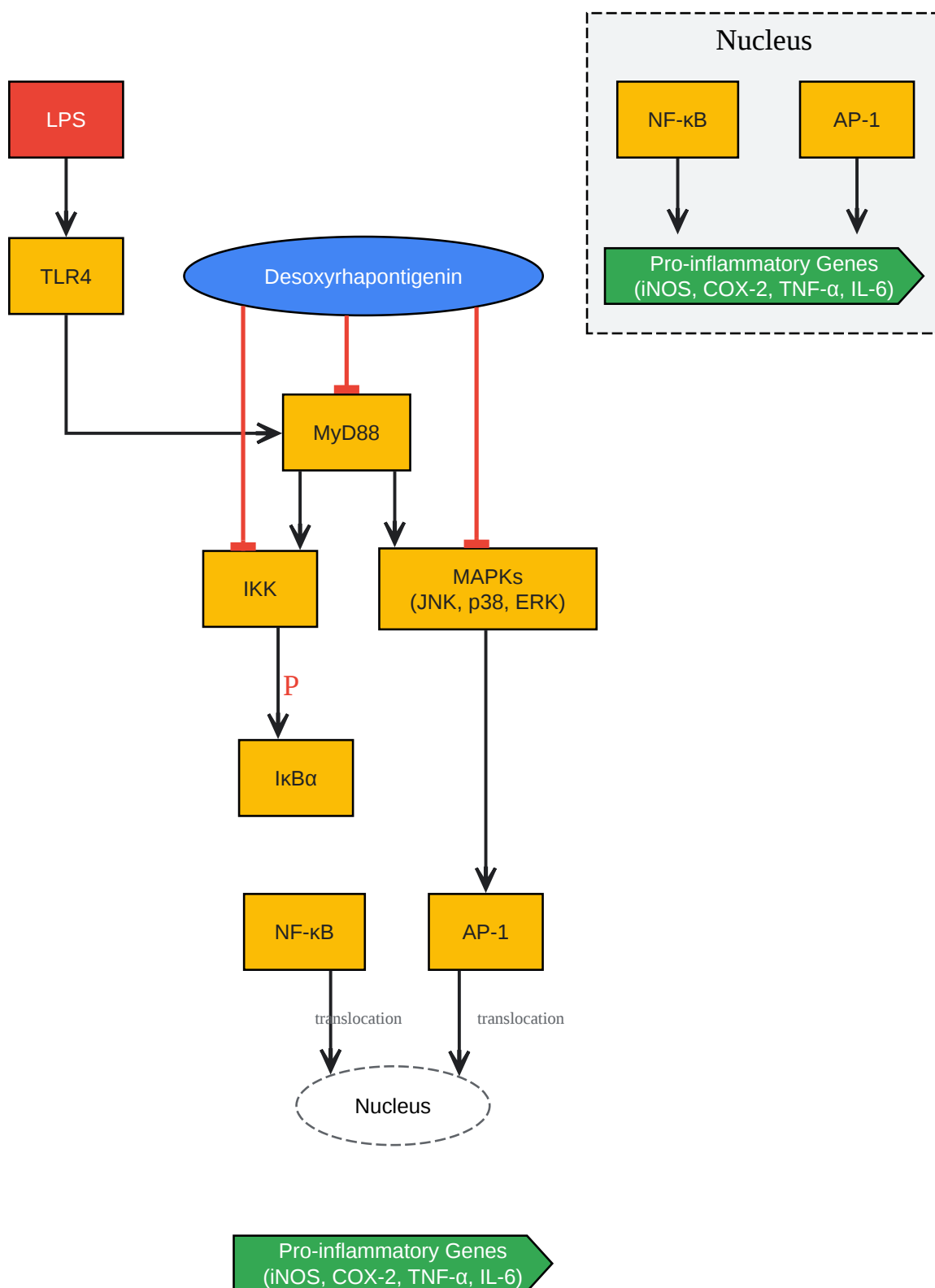
- Animal Model: Acute inflammation is induced in rodents (e.g., mice) by injecting carrageenan into the paw.
- Drug Administration: **Desoxyrhapontigenin** (e.g., 5 and 25 mg/kg) is administered intraperitoneally prior to the carrageenan injection.
- Measurement of Paw Edema: The volume of the paw is measured at various time points after carrageenan injection using a plethysmometer to quantify the extent of swelling.

In Vivo Model of LPS-Induced Lung Injury

- Animal Treatment: Mice are treated with **Desoxyrhapontigenin** (e.g., 2.5 and 10 mg/kg, intraperitoneally) for a week. On the final day, LPS is administered to induce lung injury.
- Histological Analysis: Lung tissues are collected, fixed, and embedded in paraffin. Sections are stained with hematoxylin and eosin (H&E) to assess tissue damage and inflammatory cell infiltration.
- Immunohistochemistry: The expression of Nrf2, HO-1, and p65 (a subunit of NF- κ B) in the lung tissue is evaluated by immunohistochemical staining.

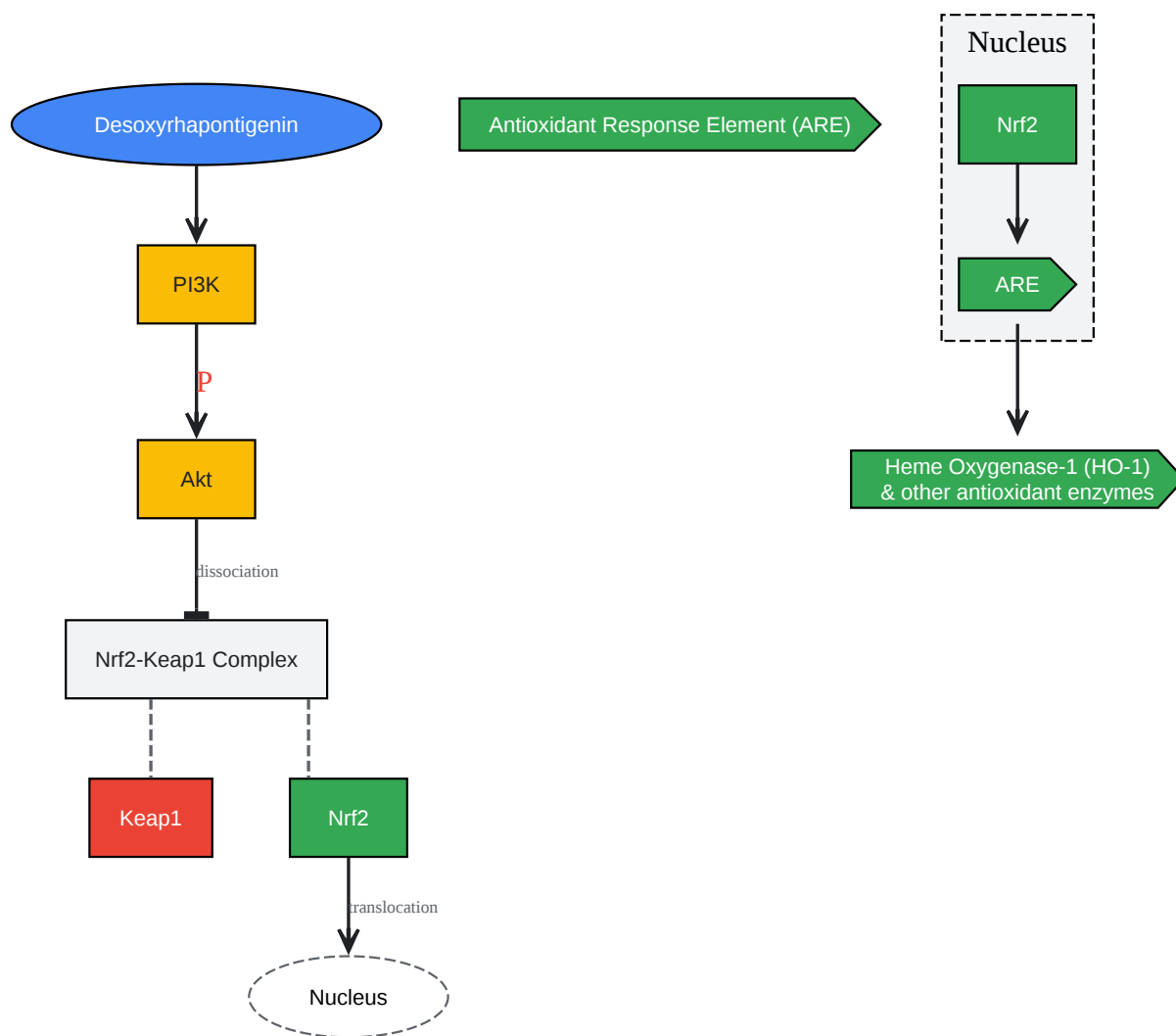
Signaling Pathways and Molecular Interactions

The following diagrams illustrate the key signaling pathways modulated by **Desoxyrhapontigenin**.



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Figure 1: Inhibition of NF-κB and MAPK pathways by **Desoxyrhapontigenin**.



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Figure 2: Activation of the Nrf2/HO-1 pathway by **Desoxyrhapontigenin**.

Conclusion

Desoxyrhapontigenin is a stilbenoid with significant therapeutic potential, particularly in the context of inflammatory diseases. Its well-characterized anti-inflammatory and antioxidant mechanisms, coupled with established synthetic routes, make it a compelling candidate for

further preclinical and clinical investigation. This guide provides a foundational resource for researchers to explore the multifaceted nature of **Desoxyrhapontigenin** and its applications in drug discovery and development.

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